molecular formula C22H16ClN5O2S B251192 5-(3-chlorophenyl)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furancarboxamide

5-(3-chlorophenyl)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furancarboxamide

Cat. No. B251192
M. Wt: 449.9 g/mol
InChI Key: ACNKWXDVXVEMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chlorophenyl)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furancarboxamide is a novel compound that has shown promising results in scientific research.

Scientific Research Applications

Antimicrobial Properties

Compounds related to 5-(3-chlorophenyl)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furancarboxamide have been studied for their antimicrobial properties. For instance, derivatives bearing pyrazole and various substituents were synthesized and exhibited significant antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as against fungi like Aspergillus niger (Reddy et al., 2010). Similarly, triazolothiadiazoles and triazolothiadiazines containing various moieties have demonstrated notable antibacterial and insecticidal activities (Holla et al., 2006). These studies highlight the potential of such compounds in developing new antimicrobial agents.

Antitumor Activity

Some derivatives of 5-(3-chlorophenyl)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furancarboxamide have been investigated for their antitumor properties. A study synthesized and screened various derivatives for their antitumor activity, identifying compounds with pronounced selective antitumor effects (І. І. Мирко et al., 2021). This suggests the potential of these compounds in cancer research and therapy.

Antioxidant Properties

Triazolo-thiadiazoles, related to the specified compound, have been evaluated for their antioxidant properties. A study reported that such derivatives exhibited potent antioxidant activity, suggesting their utility in oxidative stress-related conditions (Sunil et al., 2010).

Bioactivity and Synthesis

The synthesis and bioactivity of triazolothiadiazole and triazolothiadiazine derivatives have been extensively researched. These compounds, due to their structural properties, have been explored for various bioactivities, including as kinesin Eg5 and HIV inhibitors (Khan et al., 2014). The diversity in their biological activities makes them a focus of ongoing research in medicinal chemistry.

properties

Molecular Formula

C22H16ClN5O2S

Molecular Weight

449.9 g/mol

IUPAC Name

5-(3-chlorophenyl)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C22H16ClN5O2S/c1-12-6-7-15(21-27-28-13(2)25-26-22(28)31-21)11-17(12)24-20(29)19-9-8-18(30-19)14-4-3-5-16(23)10-14/h3-11H,1-2H3,(H,24,29)

InChI Key

ACNKWXDVXVEMDQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-chlorophenyl)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furancarboxamide
Reactant of Route 2
Reactant of Route 2
5-(3-chlorophenyl)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furancarboxamide
Reactant of Route 3
Reactant of Route 3
5-(3-chlorophenyl)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furancarboxamide
Reactant of Route 4
Reactant of Route 4
5-(3-chlorophenyl)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furancarboxamide
Reactant of Route 5
Reactant of Route 5
5-(3-chlorophenyl)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furancarboxamide
Reactant of Route 6
5-(3-chlorophenyl)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furancarboxamide

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